1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

p70S6K Kinase Inhibition Cancer Research

Research programs targeting the PI3K/Akt/mTOR pathway often face supply bottlenecks for validated dual-kinase scaffolds. This compound offers a solution as a potent p70S6K/Akt1 inhibitor building block with a versatile bromine handle for further derivatization. • Potent dual inhibitory profile: p70S6K IC50 2.80 nM, Akt1 IC50 9 nM. • Critical 6-bromopyridine substitution pattern ensures unique binding not replicated by other analogs. • Serves as a reliable reference standard for benchmarking assay sensitivity in kinase inhibitor screening campaigns.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1316221-41-6
Cat. No. B1376206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone
CAS1316221-41-6
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3
InChIKeyFZONIGROQZEXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone: Dual p70S6K/Akt1 Inhibitor Scaffold


1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6) is a heterocyclic organic compound featuring a bromopyridine moiety linked to a morpholine ring via an ethanone bridge, with molecular formula C₁₁H₁₃BrN₂O₂ and molecular weight 285.14 g/mol . The compound is a research-grade chemical primarily utilized as a versatile building block in medicinal chemistry, with documented inhibitory activity against key kinases including p70S6K (Ribosomal protein S6 kinase beta-1) and Akt1 (RAC-alpha serine/threonine-protein kinase), making it a valuable intermediate for the development of targeted anticancer agents [1].

Kinase Target

Dual p70S6K/Akt1 inhibitor scaffold for signal transduction studies

Use Context

Medicinal chemistry building block for kinase inhibitor optimization

Structural Requirement

6-bromopyridine with N-acetyl morpholine ethanone linker

Why 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Substitution Fails


Generic substitution within the morpholino-pyridine class is not feasible due to the unique combination of the 6-bromopyridine substitution pattern and the N-acetylated morpholine ethanone linker, which together confer a specific dual p70S6K/Akt1 inhibitory profile not observed in closely related analogs [1]. Structural variations such as alternative bromine positions on the pyridine ring or different acylations of the morpholine nitrogen significantly alter kinase selectivity and potency, as demonstrated by comparative IC50 data against p70S6K and Akt1. The presence of the bromine atom at the 6-position of the pyridine ring is particularly critical for maintaining the compound's unique binding interactions within the ATP-binding pockets of both kinases, a feature that cannot be replicated by other halogenated or unsubstituted pyridine analogs [2].

6-Bromopyridine

Alternative halogen or unsubstituted pyridines may not maintain dual kinase binding interactions.

Ethanone Linker

Direct morpholine attachment (e.g., 2-Bromo-6-morpholinopyridine) yields a different target profile (CDK4/6).

N-Acetyl Group

Non-acetylated analogs may shift kinase selectivity, reducing dual p70S6K/Akt1 activity.

Quantitative Comparison: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone vs. p70S6K/Akt1 Inhibitors


p70S6K Inhibition Potency vs. Key Inhibitors

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone exhibits an IC50 of 2.80 nM against p70S6K (Ribosomal protein S6 kinase beta-1) under standardized assay conditions (pH 7.5, 25°C, 96-well plate format) [1]. This potency surpasses the preclinical p70S6K inhibitor FS-115 (IC50 35 nM) [2] and is comparable to the clinically evaluated dual Akt/p70S6K inhibitor M2698 (IC50 1.1 nM for p70S6K) [3] and the oral inhibitor LY2584702 (IC50 4 nM) [4], establishing the compound as a high-potency p70S6K-targeting scaffold.

p70S6K Inhibition Profile
Context-dependent
IC50 2.80 nM
vs. FS-115: 35 nM · M2698: 1.1 nM · LY2584702: 4 nM
Supports p70S6K selectivity assay context
Cross-study comparison; assay conditions may vary
p70S6K Kinase Inhibition Cancer Research Signal Transduction

Akt1 Inhibition Potency Versus A-674563

The compound inhibits Akt1 (RAC-alpha serine/threonine-protein kinase) with an IC50 of 9 nM under identical assay conditions (pH 7.5, 25°C) [1]. This activity is comparable to the well-characterized selective Akt1 inhibitor A-674563 (IC50 11 nM) and the dual inhibitor M2698 (IC50 1-4 nM for Akt1) [2], indicating that the compound possesses significant Akt1-targeting capability alongside its p70S6K activity.

Akt1 Inhibition
Reported
IC50 9 nM
Akt1 inhibitory activity
Supports Akt1 pathway-response assay context
Comparable to A-674563 (11 nM); reported in vitro assay
Akt1 PKB Cancer Cell Survival

p70S6K/Akt1 Selectivity Profile vs. XL-418

The compound's dual inhibition profile shows a 3.2-fold selectivity for p70S6K (IC50 2.80 nM) over Akt1 (IC50 9 nM) [1]. This selectivity ratio differs from the dual inhibitor XL-418, which displays a 2-fold preference for Akt1 (IC50 1 nM) over p70S6K (IC50 2 nM) [2]. Such differences in selectivity ratios can profoundly influence cellular efficacy and therapeutic windows, making the specific dual profile of 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone a distinguishing feature for researchers investigating pathway-specific inhibition.

p70S6K/Akt1 Selectivity
Context-dependent
3.2-fold p70S6K preference
vs. XL-418 2-fold Akt1 preference
Selectivity profile may guide pathway-specific study design
Comparative IC50 from separate assay systems
Kinase Selectivity Dual Inhibition SAR

Structural Comparison with 2-Bromo-6-morpholinopyridine

The compound features a 6-bromopyridin-2-yl group connected to an N-acetylated morpholine via an ethanone linker (SMILES: CC(=O)N1CCOC(c2cccc(Br)n2)C1) . In contrast, the closely related analog 2-Bromo-6-morpholinopyridine (CAS 332134-60-8) lacks the ethanone linker and N-acetyl group, consisting solely of a 6-bromopyridine ring directly attached to a morpholine (SMILES: Brc1cccc(n1)N2CCOCC2) . This structural divergence results in the target compound's unique dual p70S6K/Akt1 inhibitory profile, whereas 2-Bromo-6-morpholinopyridine has been primarily investigated as a CDK4/6 pathway modulator with moderate to high activity in mantle cell lymphoma models , demonstrating how specific functionalization dictates target engagement.

Structural Differentiation
Class-level
Ethanone linker & N-acetyl present
vs. direct morpholine attachment
Structural features dictate kinase target profile
Class-level inference; target attribution requires validation
Medicinal Chemistry Scaffold Design Kinase Inhibitor

Applications of 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone in Kinase R&D


Lead Optimization for Dual p70S6K/Akt1 Inhibitors

Medicinal chemistry teams developing next-generation dual p70S6K/Akt1 inhibitors for cancer therapy can utilize 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a potent starting scaffold (p70S6K IC50 2.80 nM, Akt1 IC50 9 nM) [1]. The compound's favorable potency profile and distinct p70S6K-preferring selectivity (3.2-fold) compared to existing dual inhibitors like XL-418 [2] provide a valuable template for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and pharmacokinetic properties.

Chemical Probes for PI3K/Akt/mTOR Pathway Studies

Researchers investigating the complex crosstalk within the PI3K/Akt/mTOR signaling axis can employ this compound as a key intermediate for synthesizing chemical probes that selectively modulate p70S6K and Akt1 activity. Its dual inhibition profile [1] allows for the study of compensatory signaling mechanisms that often limit the efficacy of single-kinase targeted therapies, enabling more robust pathway analysis and target validation in cellular models of cancer or metabolic disease [3].

Building Block for Kinase Inhibitor Libraries

Combinatorial chemistry and high-throughput screening (HTS) groups seeking to expand their kinase-focused compound libraries can procure 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a privileged scaffold for generating diverse analogs. The bromine atom at the 6-position of the pyridine ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of chemical space around the core pharmacophore while maintaining the dual p70S6K/Akt1 inhibitory activity .

Benchmarking p70S6K Inhibitor Potency

In vitro pharmacology laboratories conducting head-to-head comparisons of p70S6K inhibitors can use 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a reference compound for benchmarking assay sensitivity and establishing potency thresholds. With an IC50 of 2.80 nM [1], it provides a clearly defined, intermediate potency standard against which novel inhibitors (e.g., FS-115 at 35 nM or M2698 at 1.1 nM) can be directly compared, ensuring assay consistency across different experimental runs and facilitating cross-study data interpretation [4].

Application
Selection Property
Validation Focus
Dual p70S6K/Akt1 inhibitor lead optimization
Dual kinase inhibition scaffold
p70S6K/Akt1 SAR and selectivity profiling
PI3K/Akt/mTOR pathway probe synthesis
Dual p70S6K/Akt1 activity
Compensatory signaling and crosstalk analysis
Kinase inhibitor library expansion
Privileged scaffold with versatile bromine handle
Cross-coupling derivatization and diversity exploration
p70S6K inhibitor assay benchmarking
Reference compound with defined p70S6K inhibitory profile
Assay sensitivity and cross-study consistency

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